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The following tables consolidate quantitative data from a multidimensional evaluation study published in

Chemical Science (2025), which assessed various docking methods across several critical benchmarks [1].
Table 1: Docking Accuracy and Physical Validity on Benchmark Datasets [1]

This table shows the percentage of successful docking cases across different datasets. "PB-valid" indicates

poses that are physically plausible, and "Combined Success" is the fraction of predictions that are both

accurate (RMSD < 2 A) and PB-valid.

Astex Diverse Set

PoseBusters Set

DockGen Set

Method Type (RMSD<2 A/ PB- (RMSD<2 A/ PB- (RMSD <2 A/ PB-

valid /| Combined) valid /| Combined) valid /| Combined)

Glide SP Traditional 85.88% / 97.65% / 74.77% [ 97.20% / 68.14% / 94.69% /
84.71% 73.83% 65.04%

AutoDock Traditional 72.94% /96.47% / 58.41% / 95.79% / 51.95% /93.81% /
Vina 71.76% 57.48% 49.61%

Interformer Hybrid 83.53%/84.12% / 72.43% 1 77.57% / 64.34% / 76.36% /
72.94% 60.28% 51.55%

SurfDock Generative 91.76% / 63.53% / 77.34% [ 45.79% / 75.66% / 40.21% /
Diffusion 61.18% 39.25% 33.33%
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Astex Diverse Set

PoseBusters Set
(RMSD <2 A/ PB-
valid /| Combined)

50.93% / 47.20% /
33.88%

28.97% / 37.85% /

Method Type (RMSD <2 A/ PB-

valid / Combined)

DiffBindFR Generative 75.29% / 58.24% /
(MDN) Diffusion 47.06%

KarmaDock Regression- 43.53% /52.94% /
based 25.88%

16.36%

Table 2: Key Findings and Recommended Use Cases [1]

DockGen Set
(RMSD <2 A/ PB-
valid / Combined)

30.69% / 47.09% /
18.52%

21.32%/33.72% /
10.85%

Ideal Application

Method Categor Key Strengths Key Limitations
Lt J g v Context
Traditional High physical Computationally intensive;  Default choice for
Methods (Glide SP, plausibility; Robust Limited pose accuracy vs. reliability, especially
AutoDock Vina) generalization; Proven best Al on novel targets
reliability
Generative Superior pose Lower physical plausibility;  Pose prediction on

Diffusion Models
(SurfDock,
DiffBindFR)

Regression-based
Models
(KarmaDock,
GAABInd)

Hybrid Methods
(Interformer)

prediction accuracy;
High structural precision

Fast prediction speed

Good balance between

accuracy and physical
validity

Poor recovery of key
interactions

Lowest physical validity;
Often produces chemically
invalid structures

Search efficiency can be
limited

targets with high
similarity to training
data

Applications where
speed is prioritized
over structural detail

Scenarios requiring a
balance of Al power
and physical
constraints

Experimental Protocols and Methodologies
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To ensure the reproducibility and credibility of the comparative data, here are the detailed methodologies

from the key studies cited.

1. Multidimensional Docking Evaluation Protocol [1] This protocol was used to generate the data in

Tables 1 and 2.

e Evaluated Methods: The study compared traditional methods (Glide SP, AutoDock Vina), generative
diffusion models (SurfDock, DiffBindFR, DynamicBind), regression-based models (KarmaDock,
GAABInd, QuickBind), and a hybrid method (Interformer).

e Benchmark Datasets: Three datasets were used for evaluation:

o Astex Diverse Set: Known protein-ligand complexes for testing on familiar structures [1].

o PoseBusters Benchmark Set: Complexes not used in training any model, testing
generalization to "unseen" complexes [1].

o DockGen Dataset: Features novel protein binding pockets, testing generalization to
challenging, real-world scenarios [1].

¢ Performance Metrics:

o Pose Accuracy: Measured by the percentage of cases where the Root-Mean-Square Deviation
(RMSD) between the predicted pose and the experimental structure is < 2 A [1].

o Physical Validity: Assessed using the PoseBusters toolkit, which checks for chemical and
geometric consistency (e.g., bond lengths, steric clashes) [1].

o Combined Success Rate: The fraction of predictions that are both accurate (RMSD < 2 A) and
physically valid (PB-valid) [1].

2. Virtual Screening Workflow for Hit Identification [2] This protocol is commonly used in drug
discovery to identify potential inhibitors from large compound libraries. The workflow is visualized in the

diagram below.

© 2026 Smolecule. All rights reserved. 3/7 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc05395a
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc05395a
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc05395a
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc05395a
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc05395a
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc05395a
https://pubs.rsc.org/en/content/articlehtml/2025/sc/d5sc05395a
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2025.1531152/full
https://www.smolecule.com/products/s561321?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Virtual Screening Workflow
Start: Library of
460,000 Compounds

e

Protein Preparation ngand Preparation
(Protein Preparation Wizard) (ngPrep, Epik)

N,

High-Throughput
Virtual Screening (HTVS)

Standard Precision (SP)
Docking

i

Extra Precision (XP)
Docking

i

Post-Docking Analysis
(Glide Score, MM-GBSA)

Click to download full resolution via product page

The specific steps involved are [2]:

¢ Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data
Bank (PDB). It is then prepared using tools like Schrodinger's Protein Preparation Wizard, which
involves adding hydrogens, assigning bond orders, optimizing hydrogen bonds, and performing
restrained energy minimization [2].
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e Ligand Preparation: A library of small molecules (e.g., the NCI library) is prepared. This includes
generating 3D structures, possible ionization states at physiological pH (e.g., using Epik), and low-
energy conformers [2].

¢ Receptor Grid Generation: A grid box is defined around the coordinates of the known binding site in
the prepared protein structure [2].

e Multi-Stage Docking: The prepared ligands are docked using a multi-tiered approach to balance
computational cost and accuracy:

o High-Throughput Virtual Screening (HTVS): Rapid initial filtering of the entire library [2].

o Standard Precision (SP): More accurate docking of the top compounds from HTVS [2].

o Extra Precision (XP): Detailed and computationally intensive docking of the most promising
hits from SP to generate the final poses and scores [2].

e Post-Docking Analysis: The top-ranked poses are analyzed based on their docking scores (e.qg.,
Glide Score) and estimated binding affinities (e.g., using MM-GBSA calculations). The best
candidates are selected as "hits" for further experimental validation [2].

Interpretation of Performance Trends

The data reveals several critical trends that can guide method selection [1]:

e The Al Trade-off: While deep learning methods like SurfDock excel in raw pose prediction accuracy,
they often do so at the cost of physical plausibility. They may generate poses with minor deviations
(good RMSD) but with unrealistic bond lengths, angles, or steric clashes [1].

e The Robustness of Traditional Methods: Glide SP and AutoDock Vina consistently produce the
most physically valid structures. This makes them exceptionally reliable, especially for novel targets
where Al models may generalize poorly [1].

¢ Generalization is a Key Challenge: The performance of most deep learning methods significantly
drops on the DockGen dataset (novel pockets) compared to the Astex set (known complexes). This
highlights a critical limitation in their current applicability to real-world drug discovery for
unprecedented targets [1].

e Hybrid Methods Offer a Balanced Path: Interformer, which integrates Al-driven scoring with
traditional conformational search, strikes a commendable balance between the high accuracy of Al
and the physical realism of traditional methods [1].

Recommendations for Practitioners

To effectively leverage molecular docking in your research, consider the following strategies:
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e Validate Your Protocol: Always test your chosen docking method on a set of known protein-ligand
complexes for your target of interest to establish its performance baseline before proceeding with
virtual screening [3].

¢ Use an Ensemble Approach: Relying on a single method can be risky. For critical projects, use
multiple docking programs or scoring functions to see if they converge on a similar prediction, which
increases confidence in the results [3].

¢ Prioritize Physical Plausibility: A docked pose is a hypothesis. Carefully inspect the top-ranked
poses for key interactions (H-bonds, pi-stacking), realistic chemistry, and the absence of severe steric
clashes, rather than relying solely on the best docking score [1] [3].

e Context is King: Let your project goals guide your choice.

o For maximum pose accuracy on targets similar to well-studied proteins, a generative diffusion
model like SurfDock is a strong candidate [1].

o For virtual screening on a novel target or when physical realism is paramount, a traditional
method like Glide SP or a hybrid like Interformer is more reliable [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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